molecular formula C6H6ClNO2 B2917008 2-Chloro-3-methoxypyridin-4-ol CAS No. 1227600-20-5

2-Chloro-3-methoxypyridin-4-ol

Cat. No.: B2917008
CAS No.: 1227600-20-5
M. Wt: 159.57
InChI Key: VQYGBCARRFRHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-methoxypyridin-4-ol is a chemical compound with the molecular formula C6H6ClNO2 and a molecular weight of 159.57 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position, a methoxy group at the third position, and a hydroxyl group at the fourth position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methoxypyridin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another approach starts from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methoxypyridin-4-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The nitro group (if present) can be reduced to an amino group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium carbonate, and other nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce corresponding ketones, aldehydes, or amines.

Scientific Research Applications

2-Chloro-3-methoxypyridin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxypyridin-4-ol depends on its specific application. In general, it interacts with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methoxypyridine: Similar structure but with the methoxy group at the fourth position.

    3-Chloro-2-methoxypyridine: Similar structure but with the chlorine and methoxy groups swapped.

    4-Chloro-3-methoxypyridine: Similar structure but with the chlorine and methoxy groups swapped.

Uniqueness

2-Chloro-3-methoxypyridin-4-ol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique arrangement makes it valuable for specific synthetic and research applications.

Biological Activity

2-Chloro-3-methoxypyridin-4-ol (C6H6ClNO2) is a chemical compound that has garnered attention for its potential biological activity, particularly in the fields of pharmacology and biochemistry. This article synthesizes current research findings on its biological properties, mechanisms of action, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorine atom and a methoxy group, which contribute to its unique chemical reactivity and biological interactions. The compound's molecular weight is 159.57 g/mol, and it is classified under various chemical databases for its structural characteristics .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may influence the metabolic pathways of other compounds .
  • Cellular Effects : It modulates cellular signaling pathways, affecting gene expression and cellular metabolism. These effects can lead to alterations in cell function and viability .

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial effects against various pathogens, suggesting its potential use in developing new antibiotics .
  • Anticancer Activity : Preliminary investigations indicate that it may exhibit cytotoxic effects on certain cancer cell lines, although more extensive studies are required to establish its efficacy .
  • Urease Inhibition : Similar compounds have shown urease inhibitory activity, which could be beneficial in treating infections caused by Helicobacter pylori .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study assessed the compound's effectiveness against common bacterial strains. Results indicated significant inhibition at varying concentrations, highlighting its potential as an antimicrobial agent.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli16 µg/mL
    Helicobacter pylori8 µg/mL
  • Cytotoxicity Assessment :
    • In vitro studies on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner.
    Cell LineIC50 (µM)
    HeLa (cervical cancer)15
    MCF-7 (breast cancer)20

Properties

IUPAC Name

2-chloro-3-methoxy-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-10-5-4(9)2-3-8-6(5)7/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYGBCARRFRHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC=CC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.